2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol
Overview
Description
2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol (also known as MBMS) is an organic compound that belongs to the class of sulfanyl pyrimidinols. It is a white, crystalline solid with a molecular formula of C10H13NO3S2. MBMS has a variety of applications in the scientific and medical research fields, and its biochemical and physiological effects are being studied to better understand its mechanism of action.
Scientific Research Applications
Enzymatic Hydrolysis and Kinetic Resolution
Research by Andzans et al. (2013) investigated the use of 2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol derivatives in enzymatic hydrolysis. They explored lipase-catalyzed kinetic resolution of related compounds, indicating the potential of these chemicals in selective enzymatic processes.
Synthesis of Pyrimidinones
Dos Santos et al. (2015) reported a highly regioselective synthesis of 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which includes derivatives of 2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol. This study highlights the compound's significance in synthesizing new pyrimidinone derivatives with diverse substituents (Dos Santos et al., 2015).
Biological Activity and Heterocyclic Systems
Bassyouni and Fathalla (2013) focused on the synthesis of heterocyclic sulfanyl pyrimidin-4(3H)-one derivatives, which include structures related to 2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol. Their work underscores the compound's role in creating biologically active heterocycles (Bassyouni & Fathalla, 2013).
Crystal Structure Analysis
A study by Ming and South (2004) analyzed the crystal structure of a closely related compound, offering insights into the molecular geometry and bonding of these pyrimidinol derivatives (Ming & South, 2004).
properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-4-(methylsulfanylmethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-18-12-5-3-10(4-6-12)8-20-14-15-11(9-19-2)7-13(17)16-14/h3-7H,8-9H2,1-2H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJUHKTWFMUOOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)CSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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